

Application Notes and Protocols for In Vivo Delivery of DDO-5936

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo delivery of **DDO-5936** in animal studies, specifically focusing on rodent models. The protocols are based on currently available data from preclinical studies.

Introduction to DDO-5936

DDO-5936 is a potent and specific small-molecule inhibitor of the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI).[1][2][3] By disrupting this interaction, **DDO-5936** selectively down-regulates Hsp90's kinase clients, leading to cell cycle arrest and inhibition of tumor growth.[2][4] It has shown efficacy in in vivo xenograft models of colorectal cancer.[2][4]

Chemical Properties:

Property	Value	Reference
Molecular Formula	C25H29N5O4S	[1]
Molecular Weight	495.59 g/mol	[1]
CAS Number	2355377-13-6	[1]
Appearance	White to yellow solid	[3]



Solubility:

Solvent	Solubility	Notes	Reference
DMSO	≥ 6 mg/mL (12.11 mM)	Sonication is recommended for dissolution.	[1]
Acetonitrile	Slightly Soluble (0.1-1 mg/ml)	[5]	
Chloroform	Slightly Soluble (0.1-1 mg/ml)	[5]	_

In Vivo Delivery Protocols

The following protocols are based on a study utilizing a nude mouse model with HCT116 tumor cell xenografts.[4]

Formulation Preparation

Due to its limited aqueous solubility, **DDO-5936** requires a specific formulation for in vivo administration. A common formulation involves a co-solvent system.

Materials:

- DDO-5936 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Protocol for a 10 mg/mL Stock Solution in DMSO:

Aseptically weigh the required amount of DDO-5936 powder.



- Add sterile DMSO to achieve a concentration of 10 mg/mL.
- Sonicate the mixture until the DDO-5936 is completely dissolved.

Protocol for Final Dosing Formulation (Example for a 1.25 mg/mL solution): This protocol yields a clear solution suitable for injection.[3]

- To 400 μL of sterile PEG300, add 100 μL of the 12.5 mg/mL DDO-5936 in DMSO stock solution.
- Mix thoroughly by vortexing.
- Add 50 μL of sterile Tween-80 and mix again.
- Add 450 μL of sterile saline to bring the final volume to 1 mL.
- Mix until a clear, homogeneous solution is formed.

Note: The final concentration of DMSO in this formulation is 10%. Researchers should always prepare a vehicle control group using the same formulation without **DDO-5936**.

Administration Route and Dosing

The established route of administration for **DDO-5936** in mice is intraperitoneal (IP) injection.[4] [6]

Animal Model: Nude mice bearing subcutaneous HCT116 tumor cell xenografts.[4]

Dosing Regimen:

Dosages: 50 mg/kg and 100 mg/kg body weight.[4][5]

Frequency: Once daily.[4]

Duration: 21 days.[4]

Protocol for Intraperitoneal Injection:



- Accurately weigh each animal to calculate the precise volume of the DDO-5936 formulation to be administered.
- Gently restrain the mouse, exposing the abdominal area.
- Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the calculated volume of the DDO-5936 formulation or vehicle control.
- Monitor the animals for any adverse reactions post-injection. Body weight should be monitored regularly as an indicator of tolerability.[4]

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of **DDO-5936** and its effect on the target.

Pharmacokinetic Parameters:

Parameter	Plasma	Tumor Tissue	Reference
Half-life (t1/2)	6.06 hours	4.05 hours	[4]
Tmax	Not specified	Consistent with CDK4 reduction at 4 hours	[4]

Note: This data indicates a moderate uptake and reasonable half-life of **DDO-5936** in tumor tissue.[4]

Pharmacodynamic Evaluation:

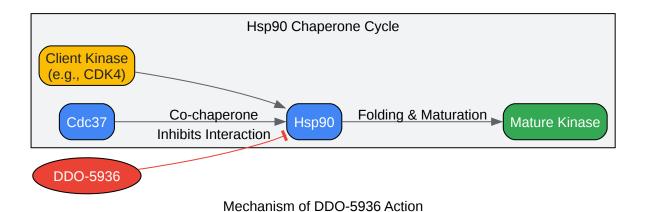
In vivo, **DDO-5936** has been shown to reduce the levels of Cyclin-dependent kinase 4 (CDK4), a downstream client of the Hsp90-Cdc37 complex, confirming target engagement in the tumor tissue.[4]

Visualized Workflows and Pathways





Signaling Pathway Inhibition by DDO-5936

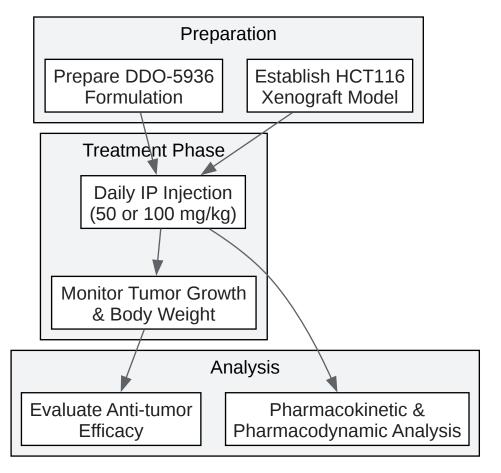


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Caption: DDO-5936 inhibits the Hsp90-Cdc37 interaction.

Experimental Workflow for In Vivo Study





Workflow for DDO-5936 In Vivo Efficacy Study

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Caption: Workflow for **DDO-5936** in vivo animal studies.

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